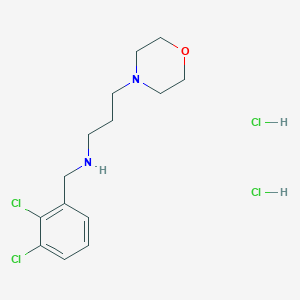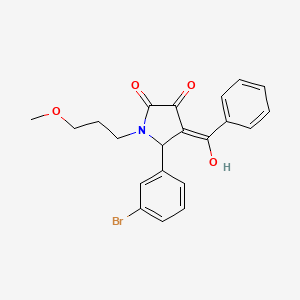![molecular formula C20H21N5O B5293628 2-[(4,6-dimethyl-2-quinazolinyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5293628.png)
2-[(4,6-dimethyl-2-quinazolinyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
描述
Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been determined to have many therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. According to a review, these synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the specific compound. For example, the compound “4-pyrimidinol, 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-” has a molecular formula of C21H19N5O2 .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can also vary greatly. For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, has become a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary greatly. For example, the compound “4-pyrimidinol, 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-” has an average mass of 373.408 Da .科学研究应用
Cancer Research
GNF-Pf-3550 has shown potential in cancer research due to its biochemical properties that may affect cell proliferation and survival pathways. It could be used to study the inhibition of specific kinases involved in cancer cell growth . The compound’s efficacy in various cancer models, including glioblastoma and melanoma, can be evaluated to understand its therapeutic potential.
Infectious Disease Treatment
The compound has been studied for its role in treating infectious diseases, particularly malaria. GNF-Pf-3550 may affect the life cycle of Plasmodium falciparum, the parasite responsible for malaria, and could serve as a lead compound for developing new antimalarial drugs .
Immunology
In immunological studies, GNF-Pf-3550 could be used to modulate immune responses, potentially affecting the activity of cytokines and other immune signaling molecules. This application is crucial for understanding inflammatory processes and autoimmune diseases .
Biochemistry
Biochemically, GNF-Pf-3550 can be utilized to explore enzyme inhibition, receptor-ligand interactions, and signal transduction pathways. Its role in modulating biochemical pathways provides insights into the fundamental processes of cellular metabolism .
Molecular Biology
In molecular biology, GNF-Pf-3550’s applications include gene expression studies and the examination of protein function. It could be used to investigate the molecular mechanisms underlying drug resistance in parasites and the development of novel therapeutic strategies .
Pharmacology
Pharmacologically, GNF-Pf-3550 may serve as a prototype for drug development, helping to design compounds with improved efficacy and reduced toxicity. Its pharmacokinetic and pharmacodynamic properties can be studied to optimize drug delivery and action .
未来方向
Given the significant biological activities of quinazoline derivatives, future research will likely continue to explore their potential applications in fields of biology, pesticides, and medicine . This could involve the synthesis of new quinazoline derivatives with different biological activities, as well as further investigation into their mechanisms of action.
作用机制
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Without knowledge of the specific targets of GNF-Pf-3550, it is difficult to determine the exact biochemical pathways it affects. Given its potential antitumor activity , it may be involved in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GNF-Pf-3550 are currently unknown. These properties would greatly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Based on its potential antitumor activity , it may induce cell cycle arrest, inhibit cell proliferation, or promote apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of GNF-Pf-3550 could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect gnf-pf-3550 are currently unknown .
属性
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-11-5-6-15-13(7-11)12(2)22-19(23-15)25-18-21-10-14-16(24-18)8-20(3,4)9-17(14)26/h5-7,10H,8-9H2,1-4H3,(H,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLTCQPIQYFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322556 | |
| Record name | 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
CAS RN |
443322-33-6 | |
| Record name | 2-[(4,6-dimethylquinazolin-2-yl)amino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cycloheptyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5293548.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5293565.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B5293608.png)

![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5293653.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)